molecular formula C16H20ClNO B562901 Desmethyl Atomoxetine-d7 Hydrochloride Salt CAS No. 1189961-95-2

Desmethyl Atomoxetine-d7 Hydrochloride Salt

Cat. No.: B562901
CAS No.: 1189961-95-2
M. Wt: 284.835
InChI Key: IIBZNZPMFOWXKB-SVVPHCQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethyl Atomoxetine-d7 Hydrochloride Salt is a labeled derivative of Tomoxetine. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use. The compound is a stable isotope-labeled analog of Desmethyl Atomoxetine, which is a metabolite of Atomoxetine. Atomoxetine is a selective norepinephrine reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).

Preparation Methods

The synthesis of Desmethyl Atomoxetine-d7 Hydrochloride Salt involves the deuteration of Desmethyl Atomoxetine. The process typically includes the following steps:

    Deuteration: Introduction of deuterium atoms into the molecular structure of Desmethyl Atomoxetine.

    Hydrochloride Salt Formation: Conversion of the deuterated Desmethyl Atomoxetine into its hydrochloride salt form.

Industrial production methods for this compound are not widely documented, but they generally follow standard procedures for the synthesis of stable isotope-labeled compounds.

Chemical Reactions Analysis

Desmethyl Atomoxetine-d7 Hydrochloride Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Desmethyl Atomoxetine-d7 Hydrochloride Salt has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Desmethyl Atomoxetine in various samples.

    Biology: Employed in studies investigating the metabolic pathways of Atomoxetine and its metabolites.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Atomoxetine in the body.

    Industry: Applied in the development of new analytical methods and quality control procedures for pharmaceuticals.

Mechanism of Action

The mechanism of action of Desmethyl Atomoxetine-d7 Hydrochloride Salt is similar to that of Atomoxetine. It acts as a selective norepinephrine reuptake inhibitor, preventing the reuptake of norepinephrine into presynaptic neurons. This increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound also exhibits weak inhibition of serotonin and dopamine reuptake, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Desmethyl Atomoxetine-d7 Hydrochloride Salt is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:

    Atomoxetine: The parent compound, used in the treatment of ADHD.

    Desmethyl Atomoxetine: The non-labeled metabolite of Atomoxetine.

    Other Norepinephrine Reuptake Inhibitors: Compounds like Reboxetine and Viloxazine, which also inhibit norepinephrine reuptake but differ in their chemical structure and pharmacological properties.

This compound stands out due to its specific use in research and its stable isotope labeling, which provides advantages in analytical studies.

Properties

IUPAC Name

3-phenyl-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H/i1D3,5D,6D,7D,10D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBZNZPMFOWXKB-SVVPHCQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OC(CCN)C2=CC=CC=C2)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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